molecular formula C9H6ClN3O2 B1624020 1-(2-chloro-4-nitrophenyl)-1H-imidazole CAS No. 862776-43-0

1-(2-chloro-4-nitrophenyl)-1H-imidazole

Cat. No.: B1624020
CAS No.: 862776-43-0
M. Wt: 223.61 g/mol
InChI Key: KOTLGSKWTAGNAD-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

The primary target of 1-(2-chloro-4-nitrophenyl)-1H-imidazole is a two-component FAD-dependent monooxygenase, HnpAB . This enzyme is involved in the degradation of 2-chloro-4-nitrophenol (2C4NP), a common chlorinated nitrophenol pollutant . The role of HnpAB is to catalyze the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Mode of Action

This compound interacts with its target, HnpAB, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . This interaction results in the degradation of 2C4NP, a process that is crucial for the detoxification of this environmental pollutant .

Biochemical Pathways

The compound affects the 1,2,4-benzenetriol (BT) pathway, which is involved in the degradation of 2C4NP . The BT pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The degradation of 2C4NP via the BT pathway involves the ring-cleavage of BT with the formation of maleylacetate .

Pharmacokinetics

The compound’s interaction with hnpab suggests that it may be metabolized by this enzyme

Result of Action

The result of the action of this compound is the degradation of 2C4NP, a common environmental pollutant . This degradation process is crucial for the detoxification of 2C4NP and helps to reduce its environmental impact .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of 2C4NP in the environment can induce the upregulation of the hnp genes, which are involved in the catabolism of 2C4NP Additionally, the efficacy and stability of the compound may be affected by factors such as pH, temperature, and the presence of other substances in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole typically involves the reaction of 2-chloro-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products

    Nucleophilic Substitution: Formation of substituted imidazoles.

    Reduction: Formation of 1-(2-chloro-4-aminophenyl)-1H-imidazole.

    Oxidation: Formation of imidazole N-oxides.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

1-(2-chloro-4-nitrophenyl)-1H-imidazole is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The imidazole ring further enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLGSKWTAGNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415455
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862776-43-0
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.0 g (5.21 mmol) of 3,4-dichloronitrobenzene (Fluka, Buchs, Switzerland), 532 mg (7.81 mmol) imidazole (Aldrich, Buchs, Switzerland) and 1.35 g (10.4 mmol) Hünig's base in 4 ml of DMA are heated in a microwave oven at 180° C. for 1 h 40 min. The reaction mixture is quenched with sat. aqueous NaHCO3 and extracted with EtOAc (2×). The organic layers is washed with sat. aqueous NaHCO3 (3×), with brine, dried over MgSO4, filtered and evaporated. The residue is purified by flash chromatography on silica gel (CH2Cl2-MeOH 1:0 to 93:7) to provide the title compound as an oil. ES-MS: 224 (M+H)+; analytical HPLC: tret=2.11 minutes (Grad 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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